molecular formula C9H10FNO4S B1195295 N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine CAS No. 670260-29-4

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine

Cat. No. B1195295
M. Wt: 247.25 g/mol
InChI Key: AEHCUJFRMRNWTB-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications in coordination chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related N-sulfonylglycine compounds involves reactions with specific reagents under controlled conditions. For example, the synthesis of N-[(3-carboxyphenyl)sulfonyl]glycine and N,N′-(1,3-phenylenedisulfonyl)bis(glycine) involves reactions with Mn(ClO4)2·6H2O and 1,3-phenylenebis(sulfonyl chloride), respectively (Ma et al., 2008).

Molecular Structure Analysis

The molecular structure of related N-sulfonylglycine compounds is characterized by crystallography. For instance, single-crystal X-ray diffraction was used to determine the structure of N-[(3-carboxyphenyl)sulfonyl]glycine (Ma et al., 2008).

Chemical Reactions and Properties

These compounds can participate in complex reactions, forming coordination polymers with diverse structural characteristics. The specific reactivity and binding capabilities depend on the base and metal ions used in the synthesis, as seen in the formation of copper(II) and manganese(II) complexes (Ma et al., 2008).

Scientific Research Applications

Application in Capillary Chromatography

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine has been investigated for its potential application in micellar electrokinetic capillary chromatography (MEKC). A study used a fluorosurfactant derivative, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in MEKC systems. This derivative showed increased efficiency and selectivity differences when compared with sodium dodecylsulphate, indicating potential for improved chromatographic techniques (Ridder et al., 2001).

Inhibition of NMDA Receptors

Another application area is in inhibiting N-methyl-d-aspartate receptors (NMDARs), a type of glutamate and glycine-gated Ca2+-permeable channel in the central nervous system. A study identified sulfonamide derivatives as novel NR1/NR2A receptor antagonists, where compounds like N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide displayed potent activity at NR1/NR2A receptors (Bettini et al., 2010).

Crystal Engineering

This compound also finds applications in crystal engineering. For example, novel flexible multidentate ligands such as N-[(3-carboxyphenyl)sulfonyl]glycine have been synthesized for the creation of metal complexes with unique structural characteristics, which might be relevant for material science and coordination chemistry (Ma et al., 2008).

Inhibition of Aldose Reductase

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine derivatives have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives were found to be potent inhibitors, suggesting potential therapeutic applications in diabetes management (Mayfield & Deruiter, 1987).

Synthesis and Biological Investigation

Research has been conducted on synthesizing and characterizing glycine-based sulfonamide derivatives for biological applications. These compounds, such as N-(glycine)-para styrene sulfonamide (GSS), have been investigated for their antimicrobial properties and potential molecular docking applications, showing promising results in inhibiting bacterial growth (Shafieyoon et al., 2019).

Inhibition of Glycine Transporter-1

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine derivatives have also been explored as inhibitors of glycine transporter-1 (GlyT-1), with compounds demonstrating potential therapeutic applications in psychiatric disorders and neurological conditions (Cioffi et al., 2016).

properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-4-7(2-3-8(6)10)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHCUJFRMRNWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351480
Record name N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine

CAS RN

670260-29-4
Record name N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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